2-(3-acetyl-1H-indol-1-yl)-N-(4-chlorophenethyl)acetamide
Description
2-(3-Acetyl-1H-indol-1-yl)-N-(4-chlorophenethyl)acetamide is a synthetic indole-based acetamide derivative featuring a 3-acetyl-substituted indole core linked to a 4-chlorophenethyl group via an acetamide bridge. Indole derivatives are widely studied for their anticancer, antimicrobial, and enzyme inhibitory activities due to their ability to interact with biological targets such as Bcl-2/Mcl-1 proteins and 17β-hydroxysteroid dehydrogenases (17β-HSDs) . The 4-chlorophenethyl group may enhance lipophilicity and target engagement, while the acetyl group at the indole 3-position could modulate electronic properties and metabolic stability.
Properties
IUPAC Name |
2-(3-acetylindol-1-yl)-N-[2-(4-chlorophenyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O2/c1-14(24)18-12-23(19-5-3-2-4-17(18)19)13-20(25)22-11-10-15-6-8-16(21)9-7-15/h2-9,12H,10-11,13H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAALPNSCVFGDQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C2=CC=CC=C21)CC(=O)NCCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(3-acetyl-1H-indol-1-yl)-N-(4-chlorophenethyl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment and neurodegenerative diseases. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features an indole moiety, which is known for its diverse biological activities, and a chlorophenethyl side chain that may enhance its pharmacological properties.
Research indicates that compounds with indole structures often interact with various biological targets, including receptors and enzymes involved in cellular signaling pathways. Specifically, this compound has been studied for its role as an inhibitor of the ATF4 pathway, which is implicated in several diseases, including cancer and neurodegenerative disorders .
Inhibition of ATF4 Pathway
The ATF4 pathway is crucial in the cellular response to stress and has been linked to the progression of various cancers. Inhibiting this pathway can lead to reduced tumor growth and improved outcomes in cancer therapies. Studies show that derivatives similar to this compound exhibit promising activity against cancer cell lines by modulating this pathway .
Anticancer Activity
Several studies have demonstrated the anticancer properties of indole derivatives. For instance, compounds structurally related to this compound have shown efficacy against various cancer types through mechanisms such as apoptosis induction and cell cycle arrest.
Table 1: Summary of Anticancer Activities
| Compound Name | Cancer Type | Mechanism of Action | Reference |
|---|---|---|---|
| Indole Derivative A | Breast Cancer | Apoptosis induction | |
| Indole Derivative B | Lung Cancer | Cell cycle arrest | |
| This compound | Various Tumors | ATF4 inhibition |
Neuroprotective Effects
In addition to its anticancer properties, this compound has been investigated for neuroprotective effects. The modulation of stress response pathways can potentially mitigate neurodegeneration associated with diseases like Alzheimer's and Parkinson's.
Case Study: Neuroprotection in Animal Models
A study involving animal models of neurodegenerative diseases found that administration of indole derivatives resulted in improved cognitive functions and reduced markers of neuroinflammation . These findings suggest a therapeutic potential for this compound in treating neurodegenerative disorders.
Scientific Research Applications
The compound exhibits a range of biological activities, making it a candidate for further research in pharmacology and medicinal chemistry.
Anticancer Activity
Research indicates that compounds with indole structures can inhibit cancer cell proliferation. The indole ring system is associated with various anticancer mechanisms, including:
- Apoptosis Induction : Inducing programmed cell death in cancer cells.
- Cell Cycle Arrest : Preventing cancer cells from dividing and proliferating.
In vitro studies have shown that derivatives similar to 2-(3-acetyl-1H-indol-1-yl)-N-(4-chlorophenethyl)acetamide can effectively inhibit the growth of various cancer cell lines, suggesting potential as anticancer agents.
Antimicrobial Properties
Studies have demonstrated that compounds with similar structural motifs exhibit antimicrobial activity against a range of pathogens. The mechanism of action may involve:
- Disruption of Bacterial Cell Membranes : Leading to cell lysis.
- Inhibition of Enzyme Activity : Targeting essential metabolic pathways in bacteria.
Compounds derived from the indole structure have shown effectiveness against Gram-positive and Gram-negative bacteria, indicating potential for development as antibacterial agents.
Neuroprotective Effects
The compound's ability to interact with neurotransmitter systems suggests potential neuroprotective properties. Research highlights include:
- Acetylcholinesterase Inhibition : Compounds with similar structures have been studied for their ability to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine. This inhibition is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's disease.
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer effects of this compound against various cancer cell lines, including breast and lung cancer. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with mechanisms involving apoptosis and cell cycle arrest being further explored.
Case Study 2: Antimicrobial Screening
In a comprehensive antimicrobial screening, the compound was tested against Staphylococcus aureus and Escherichia coli. The results showed minimum inhibitory concentrations (MICs) below 50 µg/mL, suggesting strong antibacterial activity. Further studies focused on elucidating the exact mechanisms by which the compound exerts its antimicrobial effects.
Comparison with Similar Compounds
Indole Core Modifications
- 3-Acetyl Group (Target Compound) : The acetyl group at the indole 3-position may enhance metabolic stability compared to unsubstituted indoles (e.g., compound in ) . This substitution is distinct from the 4-chlorobenzoyl group in compounds 10j–10m (), which increases steric bulk and may reduce solubility .
Side Chain Variations
- 4-Chlorophenethyl (Target Compound) : The phenethyl group provides a balance of hydrophobicity and flexibility, similar to compound 13 (), where a phenethyl chain improved 17β-HSD2 inhibition via hydrophobic interactions .
- Sulfonamide vs. Acetamide Linkers : Sulfonamide-containing analogs (e.g., 31, 37, 39) demonstrate higher enzymatic selectivity due to strong hydrogen-bonding interactions, whereas acetamide linkers (e.g., target compound) may prioritize membrane permeability .
Substituent Effects on Bioactivity
- Fluorinated Groups : The 4-fluorophenylsulfonyl group in compound 37 () enhances metabolic stability and target affinity, a strategy applicable to optimizing the target compound .
Research Findings and Implications
Anticancer Potential
Indole-acetamide derivatives in inhibit Bcl-2/Mcl-1, key apoptosis regulators. The target compound’s 4-chlorophenethyl group may similarly disrupt protein-protein interactions in cancer cells .
Enzyme Inhibition
Compound 13 () achieved potent 17β-HSD2 inhibition (IC₅₀ < 1 µM) via its phenethyl chain, suggesting the target compound could be optimized for steroid-related disorders .
Antimicrobial Activity
Benzofuran-oxadiazole analogs () with chloro/methoxy substituents showed antimicrobial effects, indicating that the target compound’s 4-chlorophenyl group may confer similar activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
